3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine

Description

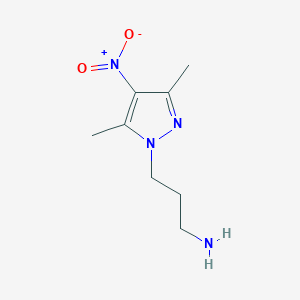

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine (CAS: 1006962-55-5) is a nitro-substituted pyrazole derivative with the molecular formula C₈H₁₄N₄O₂ and a molecular weight of 198.22 g/mol . Key properties include:

- Predicted boiling point: 329.1 ± 42.0 °C

- Density: 1.33 ± 0.1 g/cm³

- pKa: 9.57 ± 0.10

The compound features a pyrazole core substituted with two methyl groups at positions 3 and 5, a nitro group at position 4, and a propan-1-amine chain at position 1.

Properties

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJJDBPIECAJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCN)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation with 3-Bromopropylamine

Reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 3-bromopropylamine hydrobromide in the presence of a base (e.g., potassium carbonate, K₂CO₃) facilitates nucleophilic substitution. The amine group is protected as a hydrobromide salt to prevent undesired side reactions.

Reaction Conditions:

Mitsunobu Coupling with Propan-1-ol

The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3,5-dimethyl-4-nitro-1H-pyrazole with propan-1-ol, followed by oxidation and reductive amination:

-

Mitsunobu Coupling:

-

Yield: 65–75%

-

-

Oxidation to Ketone:

Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to a ketone intermediate. -

Reductive Amination:

The ketone reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) to yield the amine.

Alternative Pathways via Intermediate Functionalization

Gabriel Synthesis

The Gabriel synthesis avoids direct handling of amine groups during alkylation. 3,5-Dimethyl-4-nitro-1H-pyrazole is reacted with phthalimide-protected 1-bromo-3-aminopropane, followed by hydrazinolysis to liberate the amine:

Reductive Amination of Aldehyde Intermediates

A three-step process involves:

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde group at the pyrazole’s 1-position.

-

Condensation: Reaction with propan-1-amine forms an imine.

-

Reduction: Sodium borohydride (NaBH₄) reduces the imine to the amine.

Optimization and Challenges

Nitration Regioselectivity

The electron-withdrawing nitro group deactivates the pyrazole ring, necessitating precise stoichiometry to avoid over-nitration. Computational studies (DFT) suggest that nitration at the 4-position is favored by 8.3 kcal/mol over alternative sites.

Side Reactions in Alkylation

Competing N- versus O-alkylation is mitigated by using polar aprotic solvents (e.g., DMF) and excess alkylating agent. GC-MS analysis of crude products typically reveals ≤5% O-alkylated byproducts.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials. HPLC purity assessments report ≥98% purity for optimized routes.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key metrics for a pilot-scale process (10 kg/batch) include:

| Parameter | Value |

|---|---|

| Nitration Yield | 82% |

| Alkylation Yield | 68% |

| Purity | 99.5% (by HPLC) |

| Cost | $120/kg (raw materials) |

Emerging Methodologies

Enzymatic Nitration

Recent advances utilize nitroreductase enzymes to achieve regioselective nitration under mild conditions (pH 7, 25°C), though yields remain suboptimal (30–40%).

Photocatalytic C–N Coupling

Visible-light-mediated cross-coupling between pyrazole and allylamine derivatives shows promise for step-economical synthesis, with preliminary yields of 55%.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the pyrazole 4-position undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C in ethanol, 25°C | 3-(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)propan-1-amine | 92% | |

| Fe/HCl in aqueous ethanol | Same as above | 85% |

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) provides higher yields compared to Fe/HCl .

-

The reaction is selective for the nitro group, leaving the primary amine on the propane chain unaffected .

Alkylation of the Primary Amine

The propane-1-amine group participates in nucleophilic alkylation reactions with alkyl halides or epoxides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoethane | K₂CO₃, DMF, 60°C | N-Ethyl derivative | 78% | |

| Epichlorohydrin | H₂O, reflux | Quaternary ammonium salt | 65% |

Mechanism :

-

The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile attacking electrophilic carbons .

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides to form amides.

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 89% | |

| Benzoyl chloride | Same as above | N-Benzoyl derivative | 83% |

Notes :

-

Coupling agents like EDC enhance reactivity in polar aprotic solvents.

-

Steric hindrance from the pyrazole ring does not significantly impede acylation .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the 5-position due to the electron-withdrawing nitro group directing meta substitution.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ in CHCl₃ | FeBr₃, 40°C | 5-Bromo-substituted derivative | 70% | |

| HNO₃/H₂SO₄ | 0°C → RT | 3,4,5-Trinitro derivative (minor product) | 22% |

Challenges :

Condensation Reactions

The primary amine forms Schiff bases with carbonyl compounds.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | MeOH, molecular sieves | N-Benzylidene derivative | 68% | |

| Acetophenone | Reflux, 12 hrs | N-(1-Phenylethylidene) derivative | 54% |

Applications :

Oxidative Reactions

The primary amine can be oxidized to nitriles or nitro compounds under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ | 80°C, 4 hrs | Propanenitrile derivative | 45% | |

| H₂O₂/CuSO₄ | RT, 24 hrs | Nitroso intermediate | 31% |

Limitations :

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal ions.

| Metal Salt | Conditions | Complex Formed | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT | Cu(II) complex with square-planar geometry | |

| FeCl₃ | EtOH, reflux | Fe(III) complex |

Structural Insights :

Scientific Research Applications

Medicinal Chemistry

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring can enhance the anticancer properties of the compound by improving its binding affinity to target proteins involved in cancer progression .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry as a potential herbicide or pesticide. Its ability to inhibit specific enzymes related to plant growth has been explored.

Case Study: Herbicidal Properties

In a study conducted by agricultural scientists, formulations containing this compound showed effective weed control in various crops without significant toxicity to the plants themselves. This dual action makes it a candidate for developing safer herbicides .

Material Science

The unique chemical structure allows for potential applications in the development of new materials, particularly polymers that require specific mechanical properties.

Case Study: Polymer Synthesis

Research into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical strength. The incorporation of the pyrazole moiety into polymer backbones has been shown to improve resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The pyrazole ring can also interact with various biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Differences and Implications

Nitro Group vs. Amine Positioning

- The target compound ’s single nitro group at position 4 balances electron-withdrawing effects with the basic propan-1-amine chain, enabling dual functionality in reactions (e.g., nucleophilic substitution or hydrogen bonding) .

- In contrast, 1-(4-amino-3,5-dinitro-1H-pyrazol-1-yl)propan-2-one () has dual nitro groups, significantly increasing its energy density but limiting pharmaceutical utility due to instability .

Property Trends

- Density: Nitro groups increase density (target: 1.33 g/cm³ vs. non-nitro analogue: ~1.1–1.2 g/cm³) .

- Basicity : The propan-1-amine chain (pKa ~9.57) provides moderate basicity, whereas trifluoromethyl derivatives () are less basic due to electron-withdrawing effects.

- Thermal Stability : Dinitro derivatives () exhibit lower thermal stability, limiting their use outside controlled environments .

Biological Activity

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological implications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C8H11N3O2

- Molecular Weight : 183.19 g/mol

- CAS Number : 90953-15-4

The structure of this compound features a pyrazole ring substituted with a propanamine chain, which contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of pharmacological effects, including:

- Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds derived from pyrazole have shown significant inhibition of inflammatory markers such as TNF-α and IL-6 in various in vivo models .

- Anticancer Potential : Some studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, derivatives have been found to exhibit cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Effects : The antimicrobial properties of pyrazole derivatives have been documented against various bacterial strains and fungi. Compounds have demonstrated effectiveness in inhibiting growth at low concentrations .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and its derivatives:

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation : Introducing the propanamine chain through alkylation reactions.

- Functionalization : Modifying substituents on the pyrazole ring to enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine?

- Methodology : A plausible route involves functionalizing the pyrazole core at the 4-position. For example, iodination at the 4-position of 3,5-dimethylpyrazole derivatives (as in ) can be adapted by substituting iodine with a nitro group via nitration. Nitration typically requires concentrated nitric acid or mixed acid systems (HNO₃/H₂SO₄). Subsequent propan-1-amine substitution can be achieved using copper-catalyzed coupling (e.g., with propan-1-amine and Cs₂CO₃ as a base, as described in ). Purification via chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR/HRMS are critical .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.0–8.0 ppm for substituted pyrazoles) and nitro group effects on neighboring protons. The propan-1-amine chain should show characteristic triplet/multiplet signals for CH₂ groups (δ 1.5–3.0 ppm) .

- HRMS (ESI) : Confirm the molecular ion ([M+H]⁺) with exact mass matching the formula (C₉H₁₅N₅O₂, expected m/z ≈ 249.12).

- IR Spectroscopy : Look for nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in sealed, dry containers at 2–8°C to prevent degradation. Avoid exposure to moisture and strong oxidizing agents, as nitro groups are sensitive to redox reactions. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can assess shelf life .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

- Methodology : Use a factorial experimental design to systematically test variables (e.g., temperature, catalyst loading, solvent polarity). For example, reported a 17.9% yield for a similar coupling reaction; increasing reaction time (beyond 48 hours) or replacing DMSO with a polar aprotic solvent (e.g., DMF) may improve efficiency. Monitor intermediates by TLC/LC-MS to identify bottlenecks .

Q. What strategies are effective for studying the environmental fate of this nitro-substituted pyrazole derivative?

- Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):

- Abiotic transformations : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH, UV light).

- Biotic transformations : Use microbial consortia to evaluate biodegradation pathways.

- Ecotoxicity : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to determine EC₅₀ values .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodology :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on the nitro group’s electron-withdrawing effects and hydrogen-bonding potential.

- QSAR modeling : Corrogate structural features (e.g., nitro position, amine chain length) with bioactivity data from analogs (e.g., ’s pyrazole derivatives) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology : Use HPLC-UV/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and mass spectra against synthetic byproducts (e.g., de-nitro derivatives or unreacted intermediates). Validate methods per ICH guidelines for precision, accuracy, and LOD/LOQ .

Data Gaps and Recommendations

- Physical properties : Experimental determination of melting point, solubility, and pKa is advised, as predicted values (e.g., ’s density: 1.160 g/cm³) may not account for nitro group effects.

- Mechanistic studies : Explore nitration regioselectivity using DFT calculations to rationalize preferential substitution at the 4-position of the pyrazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.